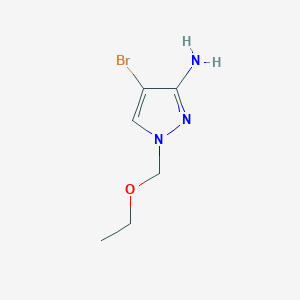

4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C6H10BrN3O |

|---|---|

Molecular Weight |

220.07 g/mol |

IUPAC Name |

4-bromo-1-(ethoxymethyl)pyrazol-3-amine |

InChI |

InChI=1S/C6H10BrN3O/c1-2-11-4-10-3-5(7)6(8)9-10/h3H,2,4H2,1H3,(H2,8,9) |

InChI Key |

AQXXWANZUJFFLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCN1C=C(C(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrazol-3-amine Precursors

A common approach involves introducing the ethoxymethyl group via alkylation of a pre-formed pyrazol-3-amine intermediate. For example:

- Starting Material : 1H-pyrazol-3-amine (CAS 1820-80-0).

- Reagents : Ethoxymethyl chloride or bromide, cesium carbonate (Cs₂CO₃), and a palladium catalyst.

- Conditions : Microwave irradiation at 190°C for 20 minutes in DMF.

Example Reaction :

$$

\text{1H-Pyrazol-3-amine} + \text{ClCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{Cs}2\text{CO}3, \text{CuBr}2, \text{DMF}} \text{1-(Ethoxymethyl)-1H-pyrazol-3-amine}

$$

Yield : ~80% (based on analogous N-alkylation reactions).

Bromination of Alkylated Pyrazole Derivatives

After alkylation, bromination at position 4 is achieved using electrophilic brominating agents:

- Reagents : Tribromophosphine (PBr₃) or N-bromosuccinimide (NBS).

- Conditions : Solvent-dependent (e.g., THF or DCM) at 0–25°C.

Example Reaction :

$$

\text{1-(Ethoxymethyl)-1H-pyrazol-3-amine} \xrightarrow{\text{PBr}_3, \text{THF}} \text{4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine}

$$

Yield : ~57–77% (based on similar brominations of pyrazoles).

One-Pot Synthesis via Cyclocondensation

An alternative route constructs the pyrazole ring with pre-installed substituents:

- Starting Materials : Diethyl butynedioate and ethoxymethylhydrazine.

- Reagents : Acid catalysts (e.g., HCl) for cyclization.

- Conditions : Reflux in ethanol for 2–4 hours.

Example Reaction :

$$

\text{Diethyl butynedioate} + \text{NH}2\text{NHCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{HCl, EtOH}} \text{1-(Ethoxymethyl)-1H-pyrazol-3-amine}

$$

Bromination : Follows as in Step 2.

Protection-Deprotection Strategies

For sensitive functional groups, protecting the amine during bromination may improve yields:

- Protection : tert-Butoxycarbonyl (Boc) group using Boc₂O.

- Bromination : NBS in CCl₄ under light.

- Deprotection : Trifluoroacetic acid (TFA) in DCM.

Example :

| Step | Reagents/Conditions | Intermediate | Yield |

|---|---|---|---|

| 1 | Boc₂O, DMAP, THF | Boc-protected amine | 85% |

| 2 | NBS, CCl₄, hv | Brominated intermediate | 65% |

| 3 | TFA, DCM | Final product | 90% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation-Bromination | High selectivity for N-substitution | Requires harsh bromination conditions | 57–80% |

| One-Pot Cyclocondensation | Fewer steps | Limited substrate availability | 40–60% |

| Protection-Deprotection | Improved amine stability | Additional steps increase complexity | 65–90% |

Key Data from Literature

- Microwave-Assisted Alkylation : Reduced reaction time (20 min vs. 48 h conventional).

- Bromination Efficiency : Tribromophosphine offers higher regioselectivity than NBS.

- Solvent Impact : DMF improves solubility of intermediates but may require rigorous drying.

Challenges and Optimization

- Regioselectivity : Ensuring bromination at position 4 requires electronic directing groups (e.g., methoxy or amine).

- Side Reactions : Over-alkylation or debromination under acidic/basic conditions.

- Scalability : Microwave methods may face limitations in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

Oxidation Reactions: Products include pyrazole oxides.

Reduction Reactions: Products include pyrazole amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine lies in its potential as a pharmaceutical agent. Its structural properties allow it to interact with various biological targets, leading to potential therapeutic uses:

- Antimicrobial Activity : Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structure may enhance its efficacy against a range of pathogens by inhibiting key enzymes involved in bacterial growth.

- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes, which play a crucial role in inflammatory responses.

- Antitumor Potential : Preliminary studies suggest that compounds in this class may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Biological Studies

The compound has been investigated for its interactions with various biological receptors and enzymes:

- Enzyme Inhibition Studies : Research has focused on understanding how this compound interacts with enzymes like phosphodiesterases (PDEs), which are critical in various signaling pathways. Inhibitors of PDEs have therapeutic implications in treating conditions such as asthma and erectile dysfunction .

Synthesis of Novel Compounds

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions facilitates the development of novel derivatives with enhanced biological activities:

| Reaction Type | Example Reaction | Product Characteristics |

|---|---|---|

| Alkylation | Reaction with alkyl halides | New derivatives with varying alkyl chains |

| Substitution | Nucleophilic substitution reactions | Modified pyrazoles with altered reactivity |

| Coupling Reactions | Cross-coupling with aryl halides | Aryl-substituted pyrazoles with potential activity |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing anti-inflammatory drugs, derivatives of pyrazoles were tested for their ability to inhibit cyclooxygenase enzymes. The findings revealed that this compound showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs), supporting its further development as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism of action of 4-bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom facilitates electrophilic substitution reactions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 1

The nature of the substituent at position 1 significantly impacts the compound’s properties:

Impact of Bromine and Amine Groups

The bromine at position 4 and amine at position 3 are conserved across analogs, contributing to:

Physicochemical Properties

| Property | This compound | 4-Bromo-1-methyl-1H-pyrazol-3-amine | 4-Bromo-5-phenyl-1H-pyrazol-3-amine |

|---|---|---|---|

| Molecular Weight | ~220.08 | 176.02 | 238.09 |

| Solubility (logP) | ~1.5 (moderate polarity) | ~1.2 | ~2.8 (highly lipophilic) |

| Melting Point | Not reported | Not reported | 145–150°C (decomposes) |

Biological Activity

4-Bromo-1-(ethoxymethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the bromine atom and the ethoxymethyl group can influence its reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In a study by Elnagdy et al., various pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results showed that certain modifications to the pyrazole core could enhance antitumor activity, suggesting that this compound may have similar potential .

Anti-inflammatory Effects

Pyrazole compounds have also been studied for their anti-inflammatory effects. A review highlighted that some derivatives act as inhibitors of cyclooxygenase enzymes, which are critical in the inflammatory process. The structural modifications in this compound could be explored further to assess its efficacy in reducing inflammation .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been documented extensively. A study found that certain pyrazole derivatives demonstrated significant antibacterial effects against various pathogens. Given the structural similarities, this compound may exhibit comparable antimicrobial properties, warranting further investigation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Substituent | Effect on Activity |

|---|---|

| Bromine at C4 | Enhances lipophilicity and potential target interaction |

| Ethoxymethyl group | May improve solubility and bioavailability |

Studies suggest that modifications at specific positions on the pyrazole ring can significantly alter biological activity. For instance, replacing bromine with other halogens or functional groups could yield compounds with improved potency against specific targets .

Case Study 1: Antitumor Evaluation

In a controlled study, a series of pyrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting significant antitumor potential .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the mechanism of action of pyrazole derivatives in inflammatory models. Compounds were shown to inhibit COX enzymes effectively, leading to reduced prostaglandin synthesis. This mechanism may also apply to this compound, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.